![molecular formula C18H17FN4O3S B2645377 6-[(2-fluorophenyl)methyl]-4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione CAS No. 1251690-75-1](/img/structure/B2645377.png)
6-[(2-fluorophenyl)methyl]-4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(2-fluorophenyl)methyl]-4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyrrolidinyl group, and a thiazolopyrimidine core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Aplicaciones Científicas De Investigación
6-[(2-fluorophenyl)methyl]-4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-fluorophenyl)methyl]-4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione typically involves multi-step organic reactions. The process begins with the preparation of the thiazolopyrimidine core, followed by the introduction of the fluorophenyl and pyrrolidinyl groups. Common reagents used in these reactions include fluorobenzene, pyrrolidine, and various catalysts to facilitate the formation of the desired product. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods may also incorporate purification steps such as crystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-[(2-fluorophenyl)methyl]-4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The fluorophenyl and pyrrolidinyl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Mecanismo De Acción
The mechanism of action of 6-[(2-fluorophenyl)methyl]-4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione involves its interaction with specific molecular targets and pathways. The fluorophenyl and pyrrolidinyl groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The thiazolopyrimidine core may also play a role in the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 6-[(2-chlorophenyl)methyl]-4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
- 6-[(2-bromophenyl)methyl]-4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
Uniqueness
The presence of the fluorophenyl group in 6-[(2-fluorophenyl)methyl]-4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione imparts unique chemical and biological properties compared to its chlorinated or brominated analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
6-[(2-fluorophenyl)methyl]-4-(2-oxo-2-pyrrolidin-1-ylethyl)-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O3S/c19-13-6-2-1-5-12(13)9-23-17(25)16-14(11-27-20-16)22(18(23)26)10-15(24)21-7-3-4-8-21/h1-2,5-6,11H,3-4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJJDMCVCXKORP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C3=CSN=C3C(=O)N(C2=O)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-(5-Fluoropyridine-3-carbonyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2645295.png)
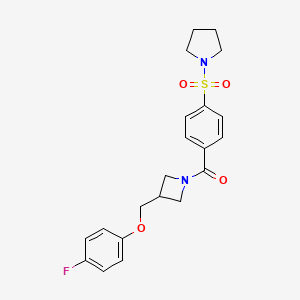

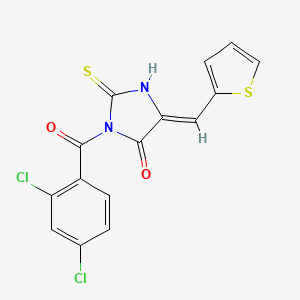
![1-[2-(4-Fluoro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine](/img/structure/B2645304.png)
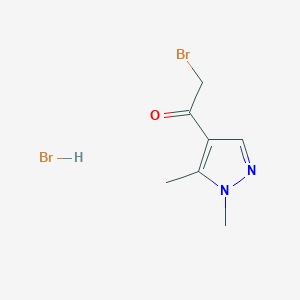
![N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-4-(methylsulfanyl)benzamide](/img/structure/B2645308.png)
![Ethyl 5-[(4-chloro-2-formylphenoxy)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B2645309.png)
![1-[(4-Fluorophenyl)carbamoyl]pyrrolidine-2-carboxylic acid](/img/structure/B2645311.png)
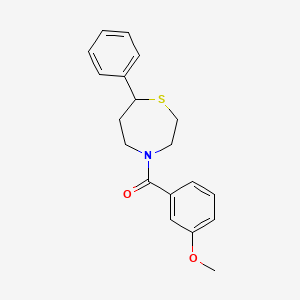
![N-cyclohexyl-2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2645314.png)
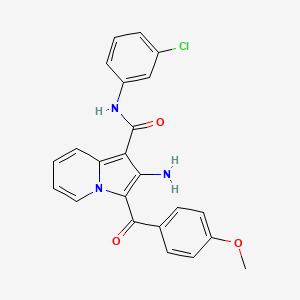
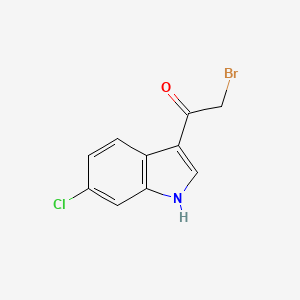
![N-(4-BROMO-3-METHYLPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE](/img/structure/B2645317.png)
